![molecular formula C12H12O2 B14438412 6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole CAS No. 78286-39-2](/img/structure/B14438412.png)
6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole is a chemical compound known for its unique structure and properties It belongs to the class of indeno[1,3]dioxoles, which are characterized by a fused ring system containing both indene and dioxole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dimethylphenol with formaldehyde in the presence of an acid catalyst to form the intermediate compound, which then undergoes cyclization to yield the desired product. The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and scalability. This includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to achieve consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the dioxole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, its derivatives may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact mechanism varies with the specific application and derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: Another compound with a similar dioxole structure but different substituents.
7-amino-2H,5H,6H,7H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride: A related compound with an amino group and different ring structure.
Uniqueness
6,7-Dimethyl-2H,5H-indeno[5,6-D][1,3]dioxole is unique due to its specific methyl substituents and fused ring system, which confer distinct chemical and physical properties. These unique features make it valuable for specific applications in research and industry, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
78286-39-2 |
|---|---|
Molekularformel |
C12H12O2 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
6,7-dimethyl-5H-cyclopenta[f][1,3]benzodioxole |
InChI |
InChI=1S/C12H12O2/c1-7-3-9-4-11-12(14-6-13-11)5-10(9)8(7)2/h4-5H,3,6H2,1-2H3 |
InChI-Schlüssel |
VHQVXWWTIMASQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC3=C(C=C2C1)OCO3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



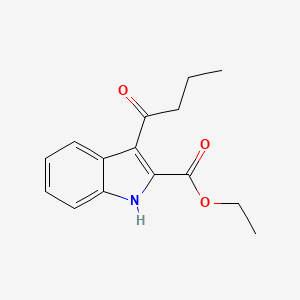
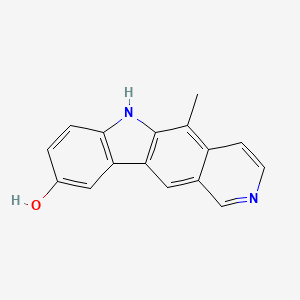
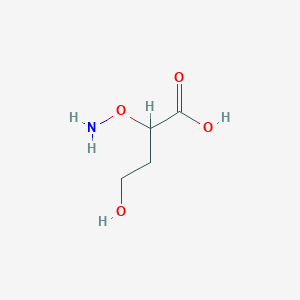
![4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14438369.png)
![1-[(3-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14438375.png)
![diethyl-[2-(2-methyl-N-(3,4,5-trimethoxybenzoyl)anilino)ethyl]azanium;(Z)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B14438383.png)
![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
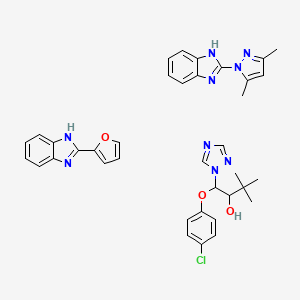
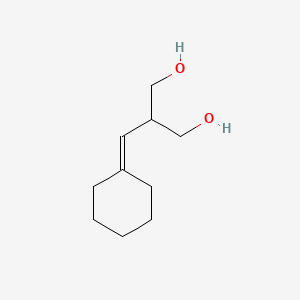
![2-Methyl-3-[2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14438404.png)
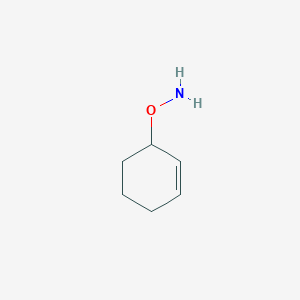
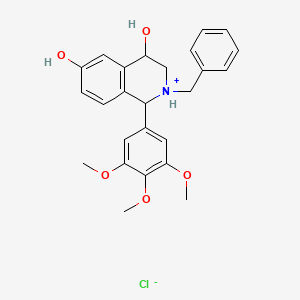
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14438431.png)
